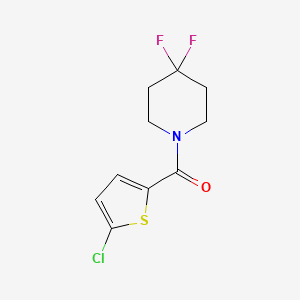

(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone

Descripción

(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a small organic molecule featuring a 5-chlorothiophene ring linked via a ketone bridge to a 4,4-difluoropiperidine moiety. Fluorination at the piperidine 4-position likely enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF2NOS/c11-8-2-1-7(16-8)9(15)14-5-3-10(12,13)4-6-14/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBIIOCCYNWJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and piperidine intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The methanone group can be reduced to an alcohol.

Substitution: Halogen atoms on the thiophene and piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone group results in the corresponding alcohol.

Aplicaciones Científicas De Investigación

(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.

Industry: It is utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone, enabling comparative analysis of substituent effects on properties and bioactivity:

(5-Chlorothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone

- Molecular Formula: C₁₁H₁₄ClNO₂S

- Molecular Weight : 259.75

- Key Features : Replaces the 4,4-difluoropiperidine with a 2,6-dimethylmorpholine ring.

- Physicochemical Properties :

- Higher logP may improve membrane permeability but reduce solubility .

(R)-(3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone

- Molecular Formula : C₁₇H₁₈F₂N₆O

- Molecular Weight : 388.4 (M+H⁺ = 389)

- Key Features : Retains the 4,4-difluoropiperidine group but incorporates a complex heterocyclic substituent.

- Implications : The extended aromatic system increases molecular weight and complexity, which may influence binding affinity to targets like kinases or GPCRs. The difluoropiperidine moiety likely contributes to pharmacokinetic stability, as seen in related compounds .

Compound 36: (4,4-Difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone

- Molecular Formula : C₂₂H₃₀F₂N₂O₂

- Molecular Weight : 404.49

- Key Features : Combines 4,4-difluoropiperidine with an indole-based scaffold.

- Pharmacological Data :

- Implications : The difluoropiperidine group is critical for in vivo efficacy, suggesting its role in improving drug-like properties.

1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole

- Key Features : Shares the 5-chlorothiophene moiety but incorporates a pyrazoline ring.

- Bioactivity : Exhibits antimicrobial and antioxidant activity , highlighting the thiophene’s role in redox interactions .

Comparative Data Table

Key Findings and Implications

Fluorination Effects: The 4,4-difluoropiperidine group enhances metabolic stability and target engagement compared to non-fluorinated amines (e.g., morpholine in ), as evidenced by Compound 36’s in vivo efficacy .

Thiophene Contribution : The 5-chlorothiophene moiety is associated with redox activity (antioxidant effects) and aromatic interactions, critical in antimicrobial compounds .

Actividad Biológica

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom at the 5-position and a piperidine ring with two fluorine atoms at the 4-position. Its molecular formula is , and it possesses a molecular weight of approximately 255.66 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Mycobacterium tuberculosis , suggesting potential applications in treating multi-drug resistant tuberculosis (MDR-TB) .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor for certain enzymes. For instance, derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria . The presence of specific substituents may enhance binding affinity and selectivity towards this target.

Neuropharmacological Effects

The piperidine component of the compound suggests possible neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This raises the potential for applications in treating neuropsychiatric disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium spp. | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Neuropharmacological Effects | Modulates neurotransmitter systems |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine (Cl) | Enhances antimicrobial potency | |

| Difluoromethyl | Increases lipophilicity and bioavailability | |

| Piperidine Ring | Potential neuroactive properties |

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiophene derivatives, it was found that This compound demonstrated superior activity against MDR-TB strains compared to other derivatives lacking halogen substitutions. The study utilized standard broth microdilution methods to assess Minimum Inhibitory Concentrations (MICs) .

Case Study 2: Neuropharmacological Screening

A pharmacological evaluation assessed the effects of compounds structurally similar to This compound on rodent models exhibiting anxiety-like behaviors. The results indicated a dose-dependent reduction in anxiety levels, suggesting potential use as an anxiolytic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.